molecular formula C19H24F3N3O3 B4058833 N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide

N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B4058833
M. Wt: 399.4 g/mol
InChI Key: YCSQFKCUIGFOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide is a useful research compound. Its molecular formula is C19H24F3N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17697612 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Thermometers

Poly(N-isopropylacrylamide), exhibiting phase transition in aqueous solution, combined with the fluorescence properties of benzofurazans, has been utilized to develop sensitive fluorescent molecular thermometers. This application harnesses the temperature-induced phase transitions and the solvent polarity-responsive fluorescence characteristics of benzofurazans for temperature sensing, highlighting the utility of similar compounds in developing advanced temperature-sensitive materials (Uchiyama et al., 2003).

Anticonvulsant Studies

Research on N-Benzyl-3-[(chlorophenyl)amino]propanamides, though structurally distinct, shows the potential of using similar propanamide derivatives in the study of neurological effects, such as their anticonvulsant properties. This aligns with the broader interest in examining the therapeutic potential of various amide compounds in neurology (Idris et al., 2011).

Cardiovascular Effects

The cardiovascular effects of compounds like isopropyl 4-(2,1,3− benzoxadiazol - 4 - yl) −1,4 - dihydro - 5 - methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylate (PN) have been studied, indicating the potential of similar compounds in cardiovascular research. PN showed effects on blood pressure, heart rate, and regional blood flow, suggesting applications in hypertension and angina pectoris treatment research (Hof et al., 1984).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, leading to applications in white light emission. This research demonstrates the potential of using structurally related compounds in the development of new materials for light-emitting devices, showcasing the wide-ranging applications of such chemical compounds in materials science (Lu et al., 2017).

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O3/c1-13(2)27-10-4-9-23-16(26)7-8-17-24-25-18(28-17)12-14-5-3-6-15(11-14)19(20,21)22/h3,5-6,11,13H,4,7-10,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSQFKCUIGFOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCC1=NN=C(O1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide
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N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide
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N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide
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N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide
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N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide
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N-(3-isopropoxypropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide

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